molecular formula C18H14KNO2 B094596 Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate CAS No. 1092-01-9

Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate

Cat. No. B094596
CAS RN: 1092-01-9
M. Wt: 315.4 g/mol
InChI Key: GRAVEXLOHIMHAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate, also known as PYR-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridylmethyl derivative of naphthaleneacetic acid and is commonly used as a plant growth regulator. In recent years, it has also been studied for its potential therapeutic effects in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate is not well understood, but it is believed to act through the modulation of various signaling pathways in cells. Studies have shown that Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate can activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.

Biochemical And Physiological Effects

Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been shown to have various biochemical and physiological effects on cells and organisms. In plant studies, it has been shown to enhance the activity of various enzymes involved in plant growth and stress response. In animal studies, Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been shown to have anti-inflammatory and antioxidant effects, as well as potential neuroprotective effects in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water can make it difficult to use in certain experiments, and its mechanism of action is not well understood, which can make it challenging to interpret results.

Future Directions

There are several potential future directions for research on Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate. One area of interest is its potential use in the treatment of cancer, as studies have shown that it can inhibit the growth of cancer cells. In addition, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in the treatment of various diseases. Finally, future research could focus on developing more effective and efficient synthesis methods for Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate, as well as improving its solubility and bioavailability for use in lab experiments.

Synthesis Methods

The synthesis of Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate involves the condensation of 2-pyridinemethanol with 1-naphthaleneacetic acid in the presence of potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been extensively studied for its potential applications in various fields of scientific research. Its use as a plant growth regulator has been well established, with studies showing its effectiveness in promoting root growth and enhancing plant resistance to stress. In addition, Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has also been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

1092-01-9

Product Name

Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate

Molecular Formula

C18H14KNO2

Molecular Weight

315.4 g/mol

IUPAC Name

potassium;2-naphthalen-1-yl-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C18H15NO2.K/c20-18(21)17(12-14-8-3-4-11-19-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,17H,12H2,(H,20,21);/q;+1/p-1

InChI Key

GRAVEXLOHIMHAF-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+]

SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+]

synonyms

α-(1-Naphtyl)-2-pyridinepropionic acid potassium salt

Origin of Product

United States

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